Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including methoxyethyl, dimethyl, sulfamoylphenyl, and furan moieties. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The starting materials often include 2,6-dimethyl-4-(5-(4-sulfamoylphenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylic acid and 2-methoxyethanol. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. The purification of the final product may involve techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: The methoxyethyl and sulfamoylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It may be investigated for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The dihydropyridine ring is known to interact with calcium channels, potentially modulating their activity. This interaction can lead to various physiological effects, such as vasodilation and neuroprotection. The sulfamoylphenyl and furan moieties may also contribute to the compound’s overall activity by interacting with other molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Bis(2-methoxyethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Bis(2-methoxyethyl) 2,6-dimethyl-4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
The uniqueness of Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfamoylphenyl and furan moieties differentiates it from other dihydropyridine derivatives, potentially leading to unique interactions with molecular targets and distinct pharmacological effects.
Biological Activity
Bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine class. Its intricate structure features a dihydropyridine ring with various substituents, including methoxyethyl, dimethyl, sulfamoylphenyl, and furan groups. This compound has garnered attention in scientific research for its potential biological activities and chemical properties.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C25H30N2O9S |
Molecular Weight | 534.6 g/mol |
IUPAC Name | This compound |
InChI Key | OFXVBSJPGKPWSK-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from precursors like 2,6-dimethyl-4-(5-(4-sulfamoylphenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylic acid and 2-methoxyethanol. Conditions such as temperature, pressure, and catalyst presence are optimized to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with calcium channels. This interaction can lead to physiological effects such as:
- Vasodilation: The compound may promote the relaxation of blood vessels.
- Neuroprotection: It has potential protective effects on neuronal cells.
The unique substituents (sulfamoylphenyl and furan moieties) may enhance its biological interactions compared to other dihydropyridines.
Pharmacological Studies
Research has indicated that compounds within the dihydropyridine class exhibit significant pharmacological activities. For instance:
- Antitumor Activity: Some derivatives have shown potential in inhibiting tumor growth.
- Anti-inflammatory Effects: The compound may reduce inflammation through various biochemical pathways.
Case Studies and Findings
A study conducted on related dihydropyridine derivatives demonstrated their efficacy against yeast α-glucosidase, suggesting potential applications in managing diabetes by inhibiting carbohydrate absorption .
Another investigation highlighted the antioxidant properties of similar compounds derived from the same structural family. These findings suggest that this compound may also possess antioxidant capabilities that could be beneficial in various therapeutic contexts .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other similar dihydropyridine derivatives:
Properties
Molecular Formula |
C25H30N2O9S |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
bis(2-methoxyethyl) 2,6-dimethyl-4-[5-(4-sulfamoylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H30N2O9S/c1-15-21(24(28)34-13-11-32-3)23(22(16(2)27-15)25(29)35-14-12-33-4)20-10-9-19(36-20)17-5-7-18(8-6-17)37(26,30)31/h5-10,23,27H,11-14H2,1-4H3,(H2,26,30,31) |
InChI Key |
OFXVBSJPGKPWSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)C(=O)OCCOC |
Origin of Product |
United States |
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